molecular formula C23H26ClN7O4 B1192184 Avanafil Metabolite M4

Avanafil Metabolite M4

カタログ番号 B1192184
分子量: 499.96
InChIキー: STICMRYZQZNHAV-JKSUJKDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avanafil metabolite M4 is a major active metabolite of the phosphodiesterase 5 (PDE5) inhibitor avanafil. Avanafil is metabolized by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP2C to the major metabolites avanafil metabolite M4 and avanafil metabolite M16 as well as minor metabolites. Avanafil metabolite M4 inhibits PDE5 with 18% of the potency of avanafil.

科学的研究の応用

  • Transdermal Drug Delivery Systems :

    • Ahmed and Badr-Eldin (2019) developed an avanafil-loaded invasomal transdermal film to enhance its transdermal permeation and bioavailability. They highlighted the challenges with oral bioavailability due to reduced water solubility and presystemic metabolism of Avanafil. Their optimized formulation showed a more than four-fold increase in relative bioavailability compared to raw Avanafil film, suggesting potential in transdermal drug delivery systems (Ahmed & Badr-Eldin, 2019).
  • Quantitative Determination and Degradation Product Analysis :

    • Can (2018) developed new liquid chromatography methods for the quantitative determination of Avanafil and qualitative determination of its degradation products. The study provides valuable insights for quality control in pharmaceutical preparations, including the identification of a novel oxidation-based degradation product of Avanafil (Can, 2018).
  • Pharmacokinetic Studies :

    • Kammoun, Khedr, and Ahmed (2020) described a method for analyzing Avanafil and its metabolites in rat plasma and brain, focusing on pharmacokinetics and bioavailability. This study is significant in understanding the drug's effectiveness and side effects (Kammoun, Khedr, & Ahmed, 2020).
  • Solid Lipid Nanoparticles for Drug Delivery :

    • Kurakula, Ahmed, Fahmy, and Ahmed (2016) worked on formulating Avanafil in solid lipid nanoparticles (SLNs) for enhanced solubility and bioavailability. This research contributes to the development of alternative drug delivery systems for Avanafil (Kurakula, Ahmed, Fahmy, & Ahmed, 2016).
  • Stability-Indicating Method Development :

    • Patel and Kothari (2020) presented a detailed stability study of Avanafil using a High-Performance Liquid Chromatography (HPLC) method. They focused on Avanafil's stability under various environmental conditions, which is crucial for ensuring its safety and efficacy (Patel & Kothari, 2020).
  • Nanocomplex Formulations for Neuroprotective Effect :

    • Kurakula, Naveen, Patel, Manne, and Patel (2021) developed a nanocomplex formulation of Avanafil using antioxidants for a neuroprotective strategy in diabetic neuropathy. This research explores the use of Avanafil in a new therapeutic area, highlighting its potential beyond erectile dysfunction treatment (Kurakula, Naveen, Patel, Manne, & Patel, 2021).
  • Biodegradable Polymeric Nanoparticles :

    • Aldawsari, Fahmy, Abd-Allah, and Ahmed (2020) investigated Avanafil-loaded biodegradable nanoparticles to enhance its bioavailability. Their research signifies the importance of novel drug delivery systems in improving the pharmacokinetic profile of Avanafil (Aldawsari, Fahmy, Abd-Allah, & Ahmed, 2020).

特性

分子式

C23H26ClN7O4

分子量

499.96

IUPAC名

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16+/m0/s1

InChIキー

STICMRYZQZNHAV-JKSUJKDBSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Avanafil metabolite M4

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avanafil Metabolite M4
Reactant of Route 2
Avanafil Metabolite M4
Reactant of Route 3
Reactant of Route 3
Avanafil Metabolite M4
Reactant of Route 4
Avanafil Metabolite M4
Reactant of Route 5
Reactant of Route 5
Avanafil Metabolite M4
Reactant of Route 6
Avanafil Metabolite M4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。